REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[CH2:11][CH2:10][CH2:9]2)=[O:5].Cl>S(=O)(=O)(O)O>[C:4]1(=[O:5])[C:6]2[C:14](=[CH:13][C:12]3[CH2:11][CH2:10][CH2:9][C:8]=3[CH:7]=2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)C=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
usually 1-4 hours
|
Duration
|
2.5 (± 1.5) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water until the water
|
Type
|
CUSTOM
|
Details
|
The tan solid was then dried in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC2=CC=3CCCC3C=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |